Jtz-951

Descripción

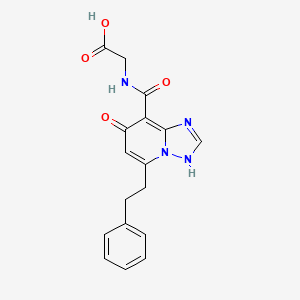

Structure

3D Structure

Propiedades

IUPAC Name |

2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYRBJKWDXVHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336902 | |

| Record name | Enarodustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262132-81-9 | |

| Record name | Enarodustat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262132819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enarodustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enarodustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENARODUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSK7TUA223 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JTZ-951 (Enarodustat): A Comprehensive Technical Guide on its Mechanism of Action in Renal Anemia

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of JTZ-951 (enarodustat), a novel small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD), for the treatment of renal anemia.

Core Mechanism of Action: HIF-PHD Inhibition

This compound is an orally bioavailable inhibitor of HIF prolyl hydroxylase, with a potent inhibitory effect on PHD2.[1][2] Under normoxic conditions, PHD enzymes hydroxylate the alpha subunit of HIF (HIF-α), marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHD enzymes, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α.[3] The stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β and binds to hypoxia-responsive elements (HREs) on target genes. This initiates the transcription of genes involved in erythropoiesis and iron metabolism, most notably erythropoietin (EPO).[3][4]

dot

Caption: The HIF-1α signaling pathway under normoxic conditions and the inhibitory action of this compound.

Dual Effects on Erythropoiesis and Iron Metabolism

The therapeutic efficacy of this compound in renal anemia stems from its dual action on both stimulating red blood cell production and improving iron utilization.

Stimulation of Endogenous Erythropoietin Production

By stabilizing HIF-α, this compound directly upregulates the transcription of the EPO gene in the kidneys and liver.[4][5] This leads to a controlled and sustained increase in endogenous EPO levels, stimulating erythroid progenitor cells in the bone marrow to proliferate and differentiate into mature red blood cells.[4]

Regulation of Iron Homeostasis

A key advantage of this compound over traditional erythropoiesis-stimulating agents (ESAs) is its favorable impact on iron metabolism. HIF-α stabilization by this compound downregulates the expression of hepcidin, the primary regulator of iron homeostasis.[6] Lower hepcidin levels lead to increased iron absorption from the gut and enhanced mobilization of iron from stores, making it more available for erythropoiesis.[3][6] This improved iron utilization can potentially reduce the need for intravenous iron supplementation in patients with renal anemia.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Two long‐term phase 3 studies of enarodustat (JTZ‐951) in Japanese anemic patients with chronic kidney disease not on dialysis or on maintenance hemodialysis: SYMPHONY ND‐Long and HD‐Long studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. afgsci.com [afgsci.com]

- 5. This compound (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (enarodustat), a hypoxia-inducible factor prolyl hydroxylase inhibitor, improves iron utilization and anemia of inflammation: Comparative study against recombinant erythropoietin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

JTZ-951 (Enarodustat): A Comprehensive Technical Overview of its Role in Erythropoiesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTZ-951, also known as Enarodustat, is a potent, orally active small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). It is designed for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting HIF-PH enzymes, this compound stabilizes the alpha subunits of hypoxia-inducible factors (HIF-α), leading to their accumulation and subsequent activation of downstream target genes. This cascade ultimately stimulates endogenous erythropoietin (EPO) production and enhances iron metabolism, thereby promoting erythropoiesis. This technical guide provides an in-depth analysis of the mechanism of action, key experimental data, and relevant protocols related to the function of this compound in erythropoiesis.

Mechanism of Action: HIF-PH Inhibition

Under normoxic conditions, HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. In hypoxic states, the activity of HIF-PH is reduced, allowing HIF-α to stabilize and translocate to the nucleus. There, it dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including the gene for erythropoietin.

This compound mimics a hypoxic state by directly inhibiting HIF-PH enzymes, thereby preventing the degradation of HIF-α even in the presence of normal oxygen levels. This leads to a sustained increase in HIF-α levels, resulting in enhanced transcription of the EPO gene, primarily in the kidneys and liver.[1] The subsequent rise in circulating EPO stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, leading to an increase in red blood cell production and hemoglobin levels.[1][2]

Furthermore, this compound has been shown to improve iron utilization, a crucial aspect of effective erythropoiesis. It achieves this by modulating the expression of genes involved in iron metabolism.[2][3] Specifically, studies have indicated that this compound can decrease hepcidin levels, a key regulator of iron absorption and mobilization.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies investigating the effects of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Enzyme | Reference |

| PHD2 IC₅₀ | 0.22 µM | Purified Human HIF-PHD2 | [6] |

| EPO Release EC₅₀ | 5.7 µM | Hep3B cells | [6] |

| CYP Inhibition IC₅₀ | > 100 µM | CYP3A4/5, CYP2C9, CYP2D6, CYP1A2, CYP2A6, CYP2C19, CYP2C8, CYP2B6 | [7][8] |

| hERG Inhibition IC₅₀ | > 100 µM | N/A | [7][8] |

Table 2: Preclinical In Vivo Effects of this compound in Rats

| Animal Model | Dose | Effect | Reference |

| Normal Rats | >1 mg/kg (single oral dose) | Significant increase in liver and kidney EPO mRNA levels. | |

| Normal Rats | 3 mg/kg (single oral dose) | Significant increase in plasma EPO concentrations. | |

| 5/6-Nephrectomized Rats | ≥ 1 mg/kg (repeated oral doses) | Dose-proportional erythropoiesis stimulating effect. | |

| Normal Rats | 1 and 3 mg/kg (daily oral dosing) | Dose-dependent increase in hemoglobin levels. | [8] |

Table 3: Clinical Efficacy of Enarodustat (this compound) in Hemodialysis Patients (Phase 3 Study)

| Parameter | Enarodustat Arm | Darbepoetin Alfa Arm | Outcome | Reference |

| Mean Hemoglobin (during evaluation period) | 10.73 g/dL (95% CI: 10.56, 10.91) | 10.85 g/dL (95% CI: 10.72, 10.98) | Non-inferiority to darbepoetin alfa confirmed. | [9] |

| Difference in Mean Hemoglobin | -0.12 g/dL (95% CI: -0.33, 0.10) | N/A | Lower limit of 95% CI was above the non-inferiority margin of -1.0 g/dL. | [9] |

Detailed Experimental Protocols

In Vitro HIF-PHD2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human HIF-PHD2.

Materials:

-

Recombinant human HIF-PHD2 enzyme.

-

Von Hippel-Lindau, Elongin B, and Elongin C (VBC) complex.

-

Synthetic peptide corresponding to a substrate of HIF-PHD2.

-

This compound at various concentrations.

-

Assay buffer and necessary co-factors (e.g., Fe²⁺, ascorbate, α-ketoglutarate).

-

Detection reagents (e.g., anti-GST-cryptate, streptavidin-XLent!).

Procedure:

-

The HIF-PHD2 enzyme reaction is initiated in the presence of the substrate peptide, co-factors, and varying concentrations of this compound.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped by the addition of a solution containing ethylenediaminetetraacetic acid (EDTA).

-

A solution containing the human VBC complex and fluorescence-based detection reagents is added.

-

The fluorescence signal, which is inversely proportional to the extent of substrate hydroxylation, is measured.

-

The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro EPO Production Assay in Hep3B Cells

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for inducing EPO production in a human cell line.

Materials:

-

Human hepatoma cell line (Hep3B).

-

Cell culture medium and supplements.

-

This compound at various concentrations.

-

Human EPO ELISA kit.

Procedure:

-

Hep3B cells are seeded into 96-well plates and cultured overnight.

-

The culture medium is replaced with fresh medium containing different concentrations of this compound.

-

The cells are incubated for 24 hours.

-

The culture supernatants are collected.

-

The concentration of EPO in the supernatants is quantified using a human EPO ELISA kit according to the manufacturer's instructions.

-

A hypoxic control is used to define 100% EPO production for the calculation of the EC₅₀ value.[6]

-

The EC₅₀ value is determined from the dose-response curve.

In Vivo Erythropoiesis Assessment in a Rat Model of Renal Anemia

Objective: To evaluate the erythropoietic effect of this compound in a preclinical model of renal anemia.

Animal Model:

-

5/6-nephrectomized rats are commonly used to model anemia associated with chronic kidney disease.

Procedure:

-

Rats undergo a two-step surgical procedure to remove five-sixths of their renal mass.

-

Following a recovery period and confirmation of anemia development, the rats are randomly assigned to treatment groups (vehicle control, this compound at various doses).

-

This compound is administered orally once daily or intermittently for a specified duration.

-

Blood samples are collected at regular intervals to monitor hematological parameters, including hemoglobin, hematocrit, and red blood cell count.

-

Plasma EPO concentrations can also be measured at specific time points after dosing.

-

At the end of the study, tissues such as the liver and remaining kidney tissue may be harvested for gene expression analysis (e.g., EPO mRNA levels).[1]

Visualized Signaling Pathways and Workflows

Caption: Mechanism of action of this compound in stimulating erythropoiesis.

Caption: Preclinical experimental workflow for evaluating this compound.

Conclusion

This compound (Enarodustat) represents a significant advancement in the management of anemia associated with chronic kidney disease. Its mechanism as a HIF-PH inhibitor allows for the stimulation of endogenous erythropoietin production and improved iron homeostasis, addressing key underlying causes of renal anemia. The preclinical and clinical data robustly support its efficacy and provide a clear understanding of its pharmacological action. The detailed protocols and pathways outlined in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and hematology.

References

- 1. This compound (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enarodustat to treat anemia in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. torii.co.jp [torii.co.jp]

- 4. Enarodustat, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients: A Randomized, Placebo-Controlled Phase 2b Trial Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Enarodustat (this compound HCl) | inhibitor of hypoxia inducible factor-proly hydroxylase (HIF-PH) | CAS 1262131-60-1 | JTZ951; this compound; trade name Enaroy |anemia associated with chronic kidney| InvivoChem [invivochem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A Phase 3 Study of Enarodustat (this compound) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PMC [pmc.ncbi.nlm.nih.gov]

JTZ-951 (Enarodustat): A Technical Overview of Hypoxia-Inducible Factor Stabilization for Renal Anemia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTZ-951, also known as enarodustat, is a potent, orally active small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD). By reversibly inhibiting the PHD enzymes, enarodustat stabilizes HIF-α subunits, leading to the transcriptional activation of genes that mediate adaptive responses to hypoxia. This includes the induction of erythropoietin (EPO) and genes involved in iron metabolism, offering a novel therapeutic approach for the treatment of anemia associated with chronic kidney disease (CKD). This document provides a comprehensive technical guide on the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound.

Introduction to Hypoxia-Inducible Factor (HIF) and Prolyl Hydroxylase (PHD)

The hypoxia-inducible factor (HIF) is a heterodimeric transcription factor, composed of an oxygen-labile α subunit (HIF-α) and a constitutively expressed β subunit (HIF-β).[1] In normoxic conditions, specific proline residues on HIF-α are hydroxylated by HIF prolyl hydroxylase (PHD) enzymes (PHD1, PHD2, and PHD3).[2] This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation.[3][4]

Under hypoxic conditions, the oxygen-dependent activity of PHD enzymes is suppressed.[1] This leads to the stabilization of HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes.[3] This signaling cascade upregulates the expression of numerous genes involved in erythropoiesis (e.g., EPO), iron metabolism, angiogenesis, and cell survival.[2][5]

HIF-PHD inhibitors, such as enarodustat, mimic the hypoxic state by pharmacologically inhibiting PHD enzymes, thereby stabilizing HIF-α and stimulating endogenous erythropoiesis.[2][6]

This compound (Enarodustat): Mechanism of Action

This compound is an inhibitor of human HIF-PHD isoforms 1, 2, and 3.[7][8] By inhibiting these enzymes, this compound prevents the hydroxylation and subsequent degradation of HIF-α.[9] The stabilized HIF-α then activates the transcription of target genes, most notably the EPO gene, leading to increased production of endogenous erythropoietin.[1][7] Furthermore, HIF stabilization has been shown to improve iron utilization by decreasing hepcidin levels and increasing total iron-binding capacity (TIBC).[10][11]

The following diagram illustrates the HIF signaling pathway and the mechanism of action of this compound.

Quantitative Data from Preclinical and Clinical Studies

This compound has demonstrated efficacy in increasing hemoglobin levels and modulating iron metabolism markers in both preclinical and clinical settings.

Preclinical Data

In a rat model of renal anemia (5/6-nephrectomized rats), repeated oral doses of this compound showed a dose-dependent erythropoiesis stimulating effect.[7][9]

| Dose of this compound | Effect on Hemoglobin | Reference |

| 1 mg/kg (daily) | Significant increase in hemoglobin | [9] |

| 3 mg/kg (daily) | Dose-dependent increase in hemoglobin | [1][9] |

In normal rats, a single oral dose of this compound led to an increase in hepatic and renal EPO mRNA levels and plasma EPO concentrations.[7]

Clinical Data

| Parameter | Enarodustat Arm | Darbepoetin Alfa (DA) Arm | Difference (95% CI) |

| Mean Hb at weeks 20-24 (g/dL) | 10.96 (10.84 to 11.07) | - | 0.09 (-0.07 to 0.26) |

| Parameter | Enarodustat Arm | Darbepoetin Alfa (DA) Arm | Difference (95% CI) |

| Mean Hb at weeks 20-24 (g/dL) | 10.73 (10.56 to 10.91) | 10.85 (10.72 to 10.98) | -0.12 (-0.33 to 0.10) |

| Parameter | Enarodustat Group | Placebo Group | p-value |

| Mean Change in Hb from baseline to weeks 7-9 (g/L) | 15.99 (±9.46) | -0.14 (±8.08) | < 0.001 |

| Hb increase in first 4 weeks (g/L) | 11.82 (±9.56) | 1.58 (±7.56) | < 0.001 |

| Mean change in hepcidin at week 9 (ng/mL) | -42.94 (±37.56) | +4.58 (±33.34) | - |

Experimental Protocols

Detailed experimental protocols for the evaluation of HIF-PHD inhibitors like this compound typically involve in vitro enzyme assays, cell-based assays, and in vivo animal models.

In Vitro HIF-PHD Enzyme Activity Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PHD isoforms.

Methodology Outline:

-

Reaction Mixture Preparation: A reaction buffer containing recombinant human HIF-PHD enzyme (e.g., PHD2), a synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-α, 2-oxoglutarate, ferrous iron (Fe(II)), and ascorbate is prepared.

-

Compound Addition: this compound or a vehicle control is added to the reaction mixture at various concentrations.

-

Enzymatic Reaction: The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination: The reaction is stopped, often by the addition of acid or a chelating agent.

-

Detection of Hydroxylation: The extent of HIF-α peptide hydroxylation is quantified. This can be achieved through various methods, including mass spectrometry to detect the mass shift due to the addition of a hydroxyl group, or antibody-based methods (e.g., ELISA) that specifically recognize the hydroxylated proline residue.[12]

-

Data Analysis: The concentration of this compound that inhibits 50% of the PHD enzyme activity (IC50) is calculated.

Cell-Based HIF Stabilization and EPO Production Assay

This assay evaluates the ability of a compound to stabilize HIF-α and induce the production of EPO in a cellular context. Human hepatocarcinoma cell lines, such as Hep3B, are commonly used as they produce EPO in response to hypoxia.[9][13]

Methodology Outline:

-

Cell Culture: Hep3B cells are cultured under standard normoxic conditions.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.

-

Incubation: The treated cells are incubated for a defined period (e.g., 24-48 hours).

-

Sample Collection: The cell culture supernatant is collected to measure secreted EPO, and the cells are lysed to extract protein and RNA.

-

HIF-α Stabilization Analysis: Western blotting is performed on the cell lysates using an antibody specific to HIF-1α or HIF-2α to visualize the accumulation of the protein.

-

EPO mRNA Analysis: Quantitative real-time PCR (qPCR) is used to measure the relative expression of EPO mRNA in the cell lysates.

-

EPO Protein Analysis: An enzyme-linked immunosorbent assay (ELISA) is performed on the culture supernatant to quantify the concentration of secreted EPO.

-

Data Analysis: The effective concentration of this compound that produces 50% of the maximal response (EC50) for EPO production is determined.

In Vivo Animal Model of Renal Anemia

The 5/6 nephrectomy rat model is a commonly used preclinical model to simulate CKD-induced anemia and evaluate the erythropoietic effects of therapeutic agents.[9]

Methodology Outline:

-

Model Induction: A two-step surgical procedure is performed on rats to remove two-thirds of one kidney and the entire contralateral kidney, inducing a state of chronic renal insufficiency.

-

Anemia Development: The animals are allowed to recover, during which they develop anemia, characterized by a significant decrease in hemoglobin levels.

-

Drug Administration: Anemic rats are treated with daily oral doses of this compound or a vehicle control for a specified period (e.g., 4 weeks).

-

Monitoring: Blood samples are collected regularly to monitor hemoglobin levels, hematocrit, and red blood cell counts. Plasma may also be collected to measure EPO and iron metabolism parameters.

-

Data Analysis: The changes in hematological parameters over the treatment period are compared between the this compound-treated groups and the control group to assess the in vivo efficacy.

Conclusion

This compound (enarodustat) is a novel oral HIF-PHD inhibitor that effectively stimulates erythropoiesis and improves iron metabolism by stabilizing HIF-α. Preclinical and extensive clinical data have demonstrated its efficacy in correcting and maintaining hemoglobin levels in patients with anemia of CKD, with a safety profile comparable to existing erythropoiesis-stimulating agents. The mechanisms and methodologies described in this guide provide a foundational understanding for researchers and drug development professionals working in the field of renal anemia and HIF biology.

References

- 1. Discovery of this compound: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]

- 6. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

- 7. This compound (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor | CiNii Research [cir.nii.ac.jp]

- 9. ovid.com [ovid.com]

- 10. This compound (enarodustat), a hypoxia-inducible factor prolyl hydroxylase inhibitor, improves iron utilization and anemia of inflammation: Comparative study against recombinant erythropoietin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacodynamics of the HIF-PH Inhibitor JTZ-951 (Enarodustat)

This technical guide provides a comprehensive overview of the pharmacodynamics of this compound (enarodustat), a potent, orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). Enarodustat is approved in Japan for the treatment of anemia associated with chronic kidney disease (CKD) and is under development in other regions.[1][2] This document details the molecule's mechanism of action, its effects on erythropoiesis and iron metabolism, and provides a summary of key preclinical and clinical findings.

Core Mechanism of Action: HIF-PH Inhibition

This compound is a small molecule inhibitor of HIF prolyl hydroxylases (PHDs), the key enzymes responsible for the oxygen-dependent degradation of Hypoxia-Inducible Factor-alpha (HIF-α).[2][3] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α.[3] Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their transcription.[3]

This compound exhibits potent inhibitory activity against all three human HIF-PH isoforms (PHD1, PHD2, and PHD3).[4][5][6] The primary therapeutic effect in anemia is mediated through the upregulation of erythropoietin (EPO) and genes involved in iron metabolism.[2]

Signaling Pathway of this compound Action

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been characterized in both preclinical models and human clinical trials. The data consistently demonstrate a dose-dependent increase in hemoglobin and erythropoietin, alongside favorable modulation of iron metabolism markers.

Preclinical Data

Preclinical studies in various animal models, including normal and 5/6-nephrectomized rats, have established the proof-of-concept for this compound in stimulating erythropoiesis.

Table 1: Summary of Key Preclinical Pharmacodynamic Findings for this compound

| Parameter | Animal Model | Dose(s) | Key Findings | Reference(s) |

| Hemoglobin | Normal Rats | 1 and 3 mg/kg, p.o. daily | Dose-dependent increases in hemoglobin levels. | [3] |

| EPO mRNA | Normal Rats | >1 mg/kg, single oral dose | Significant increase in liver and kidney EPO mRNA levels. | [6] |

| Plasma EPO | Normal Rats | >3 mg/kg, single oral dose | Significant increase in plasma EPO concentrations. | [6] |

| Erythropoiesis | 5/6-Nephrectomized Rats | Not specified | Repeated oral doses (daily or intermittent) showed a stimulating effect on erythropoiesis. | [5] |

| Hepcidin | Not specified | Not specified | This compound administration significantly downregulated hepcidin expression to approximately half the level of non-treated samples. | [2] |

Clinical Data

Clinical trials in patients with anemia of CKD, both non-dialysis-dependent (NDD) and hemodialysis-dependent (HDD), have confirmed the efficacy and safety of enarodustat.

Table 2: Summary of Key Clinical Pharmacodynamic Findings for this compound (Enarodustat)

| Parameter | Patient Population | Dose(s) | Key Findings | Reference(s) |

| Hemoglobin | NDD-CKD | 2, 4, or 6 mg/day | Dose-response increase in the rate of hemoglobin level increase per week. | [7] |

| Hemoglobin | HDD-CKD | 2, 4, or 6 mg/day | Dose-dependent increase in hemoglobin from baseline over 6 weeks. | [8] |

| Hemoglobin | NDD-CKD | 1-8 mg/day (dose-adjusted) | Maintained mean hemoglobin levels at 10.96 g/dL, non-inferior to darbepoetin alfa. | [9] |

| Hemoglobin | HDD-CKD | Dose-adjusted | Maintained mean hemoglobin levels at 10.73 g/dL, non-inferior to darbepoetin alfa. | [10] |

| Hepcidin | NDD-CKD | Not specified | Associated with decreased hepcidin levels. | [7][9] |

| Ferritin | NDD-CKD | Not specified | Associated with decreased ferritin levels. | [7][9] |

| Total Iron-Binding Capacity (TIBC) | NDD-CKD | Not specified | Associated with increased TIBC. | [7][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacodynamic studies. Below are outlines of typical experimental protocols used in the evaluation of this compound.

In Vitro HIF-PH Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound on HIF-PH isoforms.

-

Cell Line: Not applicable (recombinant human HIF-PH enzymes).

-

Methodology:

-

Recombinant human HIF-PH1, HIF-PH2, and HIF-PH3 enzymes are used.

-

The assay measures the hydroxylation of a synthetic peptide substrate corresponding to the oxygen-dependent degradation domain of HIF-1α.

-

This compound is incubated with the enzyme, substrate, and co-factors (2-oxoglutarate, ascorbate, Fe(II)).

-

The reaction is quenched, and the extent of hydroxylation is determined, often using mass spectrometry or a fluorescence-based detection method.

-

IC50 values are calculated from the dose-response curves.

-

In Vitro EPO Production Assay

-

Objective: To assess the ability of this compound to induce EPO production in a cellular context.

-

Cell Line: Human hepatoma cell line (e.g., Hep3B).[5]

-

Methodology:

-

Hep3B cells are cultured in appropriate media and seeded in multi-well plates.

-

Cells are treated with a range of concentrations of this compound or vehicle control.

-

After a defined incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

-

The concentration of human EPO in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

EC50 values for EPO production are determined.

-

In Vivo Erythropoiesis Study in a Rat Model of Renal Anemia

-

Objective: To evaluate the in vivo efficacy of this compound in stimulating red blood cell production in a disease-relevant animal model.

-

Animal Model: 5/6-nephrectomized Sprague-Dawley rats.[5]

-

Methodology:

-

Model Induction: A two-step surgical procedure is performed to remove approximately 5/6th of the total kidney mass, leading to progressive renal failure and anemia.

-

Treatment: After a stabilization period, animals are randomized to receive vehicle control or this compound orally at various doses and schedules (e.g., once daily).

-

Monitoring: Body weight and food consumption are monitored regularly. Blood samples are collected at baseline and at specified time points throughout the study.

-

Endpoint Analysis:

-

Complete blood counts (CBCs) are performed to measure hemoglobin, hematocrit, and red blood cell counts.

-

Plasma EPO levels are measured by ELISA.

-

Iron metabolism parameters (serum iron, ferritin, TIBC, hepcidin) are quantified.

-

-

Data Analysis: Changes in hematological and biochemical parameters are compared between treatment groups and vehicle control.

-

Experimental Workflow for In Vivo Efficacy Assessment

Conclusion

The pharmacodynamic profile of this compound (enarodustat) is well-characterized, demonstrating its potent ability to stabilize HIF-α and subsequently stimulate endogenous erythropoietin production and improve iron utilization. This mechanism offers a physiological approach to the management of anemia in chronic kidney disease. The quantitative data from both preclinical and clinical studies consistently support its efficacy in correcting and maintaining hemoglobin levels. The detailed experimental protocols provided herein serve as a guide for researchers in the field to further explore the properties of this and other HIF-PH inhibitors.

References

- 1. Portico [access.portico.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment of anemia associated with chronic kidney disease with the HIF prolyl hydroxylase inhibitor enarodustat: A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. A Placebo-Controlled, Randomized Trial of Enarodustat in Patients with Chronic Kidney Disease Followed by Long-Term Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enarodustat, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients: A Randomized, Placebo-Controlled Phase 2b Trial Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Phase 3 Study of Enarodustat in Anemic Patients with CKD not Requiring Dialysis: The SYMPHONY ND Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Cellular Pathways Modulated by JTZ-951 (Enarodustat) Administration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTZ-951, also known as enarodustat, is a potent, orally active small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzymes.[1][2][3][4] Approved in Japan for the treatment of anemia associated with chronic kidney disease (CKD), its mechanism of action centers on the stabilization of HIF-α, a key transcription factor in the cellular response to hypoxia.[5][6] This document provides an in-depth technical guide to the cellular pathways affected by this compound administration, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades.

Core Mechanism of Action: The HIF Signaling Pathway

Under normoxic conditions, HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their recognition by the von Hippel-Lindau (VHL) protein complex and subsequent degradation via the ubiquitin-proteasome pathway.[2][5] this compound inhibits HIF-PH enzymes, preventing this hydroxylation and stabilizing HIF-α.[5] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, thereby upregulating their transcription.[5] This process effectively mimics a hypoxic state at the cellular level.

Key Cellular Pathways Affected by this compound

Erythropoiesis Stimulation

The primary therapeutic effect of this compound is the stimulation of erythropoiesis. By stabilizing HIF-α, this compound upregulates the transcription of the erythropoietin (EPO) gene, leading to increased endogenous EPO production.[7][8] This, in turn, stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, resulting in an increased red blood cell count and hemoglobin levels.[2][9]

Iron Metabolism Regulation

This compound also plays a crucial role in regulating iron metabolism to support erythropoiesis. HIF stabilization has been shown to decrease the expression of hepcidin, a key negative regulator of iron absorption and recycling.[7] Lower hepcidin levels lead to increased iron release from enterocytes and macrophages into the circulation. Clinical studies have demonstrated that enarodustat administration is associated with decreased hepcidin and ferritin, and increased total iron-binding capacity (TIBC).[10][11]

References

- 1. Enarodustat (this compound HCl) | inhibitor of hypoxia inducible factor-proly hydroxylase (HIF-PH) | CAS 1262131-60-1 | JTZ951; this compound; trade name Enaroy |anemia associated with chronic kidney| InvivoChem [invivochem.com]

- 2. What is Enarodustat used for? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of Enarodustat? [synapse.patsnap.com]

- 6. Enarodustat - Wikipedia [en.wikipedia.org]

- 7. Enarodustat, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients: A Randomized, Placebo-Controlled Phase 2b Trial Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. torii.co.jp [torii.co.jp]

- 10. karger.com [karger.com]

- 11. A Placebo-Controlled, Randomized Trial of Enarodustat in Patients with Chronic Kidney Disease Followed by Long-Term Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of JTZ-951 (Enarodustat): A Novel HIF-PH Inhibitor for Renal Anemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JTZ-951, also known as Enarodustat, is a potent, orally active small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzymes. Developed for the treatment of anemia associated with chronic kidney disease (CKD), this compound represents a significant advancement in activating the body's natural erythropoietic processes. By inhibiting PHD enzymes, Enarodustat stabilizes HIF-α, leading to the transcriptional activation of genes involved in erythropoiesis, including erythropoietin (EPO), and improved iron metabolism. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting key data and experimental methodologies for the scientific community.

Introduction: The Challenge of Renal Anemia

Anemia is a frequent and debilitating complication of chronic kidney disease (CKD), primarily resulting from diminished production of erythropoietin (EPO) by the failing kidneys and disordered iron homeostasis.[1] For decades, the standard of care has been the administration of recombinant human erythropoiesis-stimulating agents (ESAs). While effective, ESAs are associated with potential risks and require parenteral administration.[2]

The discovery of the hypoxia-inducible factor (HIF) pathway, a master regulator of the body's response to low oxygen levels, has opened new therapeutic avenues.[3] The HIF transcription factors control the expression of genes crucial for adapting to hypoxia, including EPO and genes involved in iron absorption and mobilization.[3][4] The stability of the HIF-α subunit is regulated by a family of oxygen-dependent enzymes known as prolyl hydroxylase domain (PHD) enzymes.[5] Inhibition of these enzymes mimics a hypoxic state, stabilizing HIF-α and thereby stimulating endogenous EPO production and improving iron utilization.[1][3] This has led to the development of a new class of oral drugs, the HIF-PH inhibitors, with this compound (Enarodustat) being a prominent example.[6]

The Discovery of this compound

The development of this compound originated from a focused lead optimization program aimed at identifying novel, potent, and orally bioavailable PHD inhibitors.[7] Researchers at Japan Tobacco Inc. identified triazolopyridine derivatives as a promising scaffold with potent PHD2 inhibitory activity.[5][7] Through systematic chemical modifications, the team sought to enhance cell permeability and in vivo efficacy.[8]

This effort led to the identification of compound 14, later named this compound (Enarodustat), which features a 5-phenethyl substituent on the triazolopyridine core.[8] This specific modification resulted in improved cellular efficacy in stimulating EPO release and demonstrated significant in vivo activity in animal models.[8] Notably, this compound was found to be rapidly absorbed and cleared after oral administration in rats, a pharmacokinetic profile considered advantageous for safety.[5][8]

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of HIF prolyl hydroxylases (PHD1, PHD2, and PHD3).[9][10] Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit. This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α.[3]

By inhibiting PHDs, this compound prevents this hydroxylation, thus stabilizing the HIF-α subunit.[4] The stabilized HIF-α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit (also known as ARNT).[4] This active HIF complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.[4] Key target genes upregulated by this pathway include:

-

Erythropoietin (EPO): Stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, increasing red blood cell production.[4]

-

Genes involved in iron metabolism: this compound has been shown to decrease hepcidin levels and increase total iron-binding capacity (TIBC), facilitating improved iron absorption and mobilization for erythropoiesis.[11][12]

The signaling pathway is illustrated in the diagram below.

Preclinical Development

The preclinical evaluation of this compound demonstrated its potential as a therapeutic agent for renal anemia through a series of in vitro and in vivo studies.

In Vitro Efficacy

The inhibitory activity of this compound against PHD enzymes and its cellular effect on EPO production were key initial assessments.

| Parameter | Value | Cell Line/Enzyme | Reference |

| PHD2 IC50 | 0.22 µM | Recombinant Human PHD2 | [13] |

| EPO Release EC50 | 0.22 µM | Hep3B (Human Hepatoma Cells) | [13] |

| HIF-PH1 Ki | 16 nM | Recombinant Human HIF-PH1 | |

| HIF-PH2 Ki | 61 nM | Recombinant Human HIF-PH2 | |

| HIF-PH3 Ki | 101 nM | Recombinant Human HIF-PH3 |

Table 1: In Vitro Activity of this compound.

Studies in the human hepatocarcinoma cell line, Hep3B, showed that this compound increased the protein levels of both HIF-1α and HIF-2α, leading to a subsequent increase in EPO mRNA levels and EPO protein production.[9][10]

In Vivo Efficacy in Animal Models

The erythropoietic effect of this compound was evaluated in rodent models.

-

Normal Rats: A single oral dose of this compound led to increased hepatic and renal EPO mRNA levels and elevated plasma EPO concentrations.[9][10] Daily oral dosing at 1 and 3 mg/kg resulted in a dose-dependent increase in hemoglobin levels.[13]

-

5/6-Nephrectomized Rat Model of Renal Anemia: In this established model of CKD-induced anemia, repeated oral administration of this compound demonstrated a clear erythropoiesis-stimulating effect.[9][10] Both once-daily and intermittent dosing regimens were effective in increasing hemoglobin levels.[9]

Clinical Development

This compound has undergone extensive clinical evaluation in a series of Phase 2 and Phase 3 trials, primarily in Japan, involving patients with anemia of CKD, both those not on dialysis (non-dialysis-dependent, NDD) and those on maintenance hemodialysis (hemodialysis-dependent, HD).

Phase 2b Studies

Phase 2b trials were designed to assess the dose-response relationship, safety, and appropriate maintenance dosage of Enarodustat.

| Study Population | Treatment Period | Key Findings | Reference |

| NDD-CKD Patients | 6 weeks double-blind, 24 weeks open-label | Dose-dependent increase in hemoglobin (Hb) levels. Over 70% of subjects maintained Hb in the target range (10.0–12.0 g/dL) during the open-label period. | [14] |

| HD-CKD Patients | 6 weeks double-blind, 24 weeks open-label | Effective conversion from ESAs to Enarodustat. 65.1% of subjects maintained Hb in the target range at the end of treatment. | [11] |

Table 2: Summary of Phase 2b Clinical Trial Results.

Phase 3 Studies

Long-term efficacy and safety were confirmed in larger Phase 3 trials, including non-inferiority comparisons against the ESA darbepoetin alfa (DA).

| Study (Population) | Duration | Comparator | Primary Endpoint | Result | Reference |

| SYMPHONY ND-Long (NDD-CKD) | 52 weeks | Open-label | Maintenance of Hb in target range | Mean Hb levels were maintained within the target range (10.0–12.0 g/dL) over 52 weeks. | [1] |

| SYMPHONY HD-Long (HD-CKD) | 52 weeks | Open-label | Maintenance of Hb in target range | Mean Hb levels were maintained within the target range (10.0–12.0 g/dL) over 52 weeks. | [1] |

| SYMPHONY HD Study (HD-CKD) | 24 weeks | Darbepoetin Alfa (DA) | Change in mean Hb level | Enarodustat was non-inferior to DA. | [15][16] |

| Chinese NDD-CKD Patients | 8 weeks double-blind, 16 weeks open-label | Placebo | Mean change in Hb from baseline | Statistically significant increase in Hb with Enarodustat vs. placebo (15.99 g/L vs. -0.14 g/L). | [12][17] |

Table 3: Summary of Key Phase 3 Clinical Trial Results.

Effects on Iron Metabolism

Across multiple clinical trials, Enarodustat demonstrated beneficial effects on iron utilization. Treatment was associated with statistically significant decreases in serum hepcidin and ferritin, and increases in total iron-binding capacity (TIBC), indicating improved iron availability for erythropoiesis.[11][12][14]

Experimental Protocols

This section provides an overview of the methodologies employed in the key preclinical and clinical studies of this compound.

PHD2 Enzyme Inhibition Assay (General Protocol)

This type of assay is used to determine the in vitro potency (IC50) of a compound against the PHD2 enzyme.

-

Reagents: Recombinant human PHD2, a synthetic peptide substrate derived from HIF-1α, co-factors (Fe(II), 2-oxoglutarate, ascorbate), and a suitable buffer (e.g., HEPES).

-

Procedure: a. The test compound (this compound) is serially diluted and pre-incubated with the PHD2 enzyme and Fe(II) in assay wells. b. The enzymatic reaction is initiated by adding the HIF-1α peptide substrate and 2-oxoglutarate. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature). d. The reaction is stopped, and the degree of peptide hydroxylation is measured.

-

Detection: Various methods can be used, such as AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), which detects the interaction between a specific antibody for the hydroxylated peptide and the peptide itself, or mass spectrometry to directly measure the mass change of the substrate peptide.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

EPO Release Assay in Hep3B Cells

This cell-based assay measures the ability of a compound to stimulate EPO production in a relevant cell line.

-

Cell Culture: Human Hep3B cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a standard cell culture incubator (37°C, 5% CO2).

-

Procedure: a. Cells are seeded into multi-well plates (e.g., 96-well) and allowed to adhere. b. The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. c. The cells are incubated for a specified period (e.g., 24-48 hours).

-

EPO Quantification: The concentration of EPO secreted into the culture supernatant is measured using a commercially available human EPO Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The amount of EPO produced at each this compound concentration is quantified. The EC50 value, the concentration at which 50% of the maximal EPO release is achieved, is calculated from the dose-response curve.

5/6 Nephrectomy Rat Model of Renal Anemia

This is a widely used surgical model to induce CKD and subsequent anemia, mimicking the human condition.

-

Animal Model: Male Sprague-Dawley or similar rat strains are typically used.

-

Surgical Procedure (Two-Stage): a. Stage 1: Under anesthesia, a flank incision is made to expose the left kidney. Approximately two-thirds of the left kidney is surgically removed (resection) or ablated. b. Stage 2: Approximately one week after the first surgery, a second surgery is performed to remove the entire right kidney (right nephrectomy).

-

Post-Operative Care: Animals receive appropriate analgesic and post-operative care to ensure recovery. The development of renal dysfunction and anemia is monitored over several weeks by measuring blood urea nitrogen (BUN), serum creatinine, and hemoglobin levels.

-

Drug Administration: Once anemia is established, rats are treated with this compound (administered orally, e.g., via gavage) or a vehicle control on a defined schedule (e.g., once daily).

-

Efficacy Assessment: Blood samples are collected periodically to measure hemoglobin, hematocrit, red blood cell counts, and plasma EPO levels to evaluate the therapeutic effect of the compound.

The diagram below illustrates a typical workflow for evaluating a compound in this model.

Conclusion

This compound (Enarodustat) is a novel, orally administered HIF-PH inhibitor that has been extensively studied and proven effective for the treatment of anemia in patients with chronic kidney disease. Its mechanism of action, which involves the stabilization of HIF-α to stimulate endogenous erythropoietin production and improve iron metabolism, offers a physiological approach to managing renal anemia. Preclinical and robust clinical trial data have demonstrated its efficacy in correcting and maintaining hemoglobin levels within target ranges, with a favorable safety profile. As a convenient oral therapy, Enarodustat represents a valuable new option for patients and clinicians in the management of this common complication of CKD.

References

- 1. Item - Supplementary Material for: A Phase 3 Study of Enarodustat (this compound) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - Karger Publishers - Figshare [karger.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. A Phase 3 Study of Enarodustat (this compound) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]

- 5. Enarodustat, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients: A Randomized, Placebo-Controlled Phase 2b Trial Followed by Long-Term Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of erythropoietin production in a hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. benchchem.com [benchchem.com]

- 9. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Iron-Hepcidin Dysmetabolism, Anemia and Renal Hypoxia, Inflammation and Fibrosis in the Remnant Kidney Rat Model | PLOS One [journals.plos.org]

- 13. mdpi.com [mdpi.com]

- 14. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 15. selleckchem.com [selleckchem.com]

- 16. cdn.stemcell.com [cdn.stemcell.com]

- 17. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]

JTZ-951 (Enarodustat): A Comprehensive Technical Guide on its Impact on Iron Metabolism and Mobilization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTZ-951 (enarodustat) is an oral, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) that represents a novel therapeutic approach for the management of anemia, particularly in patients with chronic kidney disease (CKD). By mimicking the physiological response to hypoxia, this compound not only stimulates endogenous erythropoietin (EPO) production but also exerts a significant and beneficial impact on iron metabolism and mobilization. This document provides an in-depth technical overview of the mechanisms of action, experimental validation, and clinical effects of this compound on iron homeostasis, intended for professionals in the fields of research, science, and drug development.

Core Mechanism of Action: HIF-α Stabilization

This compound's primary mechanism involves the inhibition of HIF prolyl hydroxylases (PHDs), enzymes that, under normoxic conditions, hydroxylate the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation. By inhibiting PHDs, this compound allows for the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with HIF-β. This complex binds to hypoxia-response elements (HREs) on the promoter regions of target genes, upregulating their transcription.[1][2]

A key aspect of this mechanism is the predominant role of HIF-2α in regulating genes involved in both erythropoiesis and iron metabolism.[1] this compound effectively stabilizes HIF-2α, leading to a coordinated response that not only increases red blood cell production but also ensures the necessary iron supply for hemoglobin synthesis.

Signaling Pathway

The following diagram illustrates the core signaling cascade initiated by this compound.

Caption: this compound inhibits PHD, stabilizing HIF-2α and promoting target gene transcription.

Impact on Iron Metabolism: Key Molecular Targets

This compound-mediated HIF-2α stabilization directly influences several key proteins involved in iron absorption, transport, and mobilization, leading to improved iron availability for erythropoiesis.

-

Hepcidin Downregulation: this compound consistently leads to a reduction in serum hepcidin levels. While not a direct transcriptional target of HIF, hepcidin is suppressed by erythroferrone, which is produced by erythroblasts in response to EPO-stimulated erythropoiesis. By increasing endogenous EPO, this compound indirectly suppresses hepcidin, a key negative regulator of iron release.

-

Increased Iron Absorption: HIF-2α directly binds to HREs in the promoters of genes crucial for intestinal iron uptake, including:

-

Divalent Metal Transporter 1 (DMT1, encoded by SLC11A2): The primary transporter for non-heme iron from the intestinal lumen into enterocytes.

-

Duodenal Cytochrome B (DcytB): A reductase that converts ferric iron (Fe³⁺) to its absorbable ferrous form (Fe²⁺).

-

-

Enhanced Iron Egress: HIF-2α also upregulates the expression of:

-

Ferroportin (FPN, encoded by SLC40A1): The sole known iron exporter that transports iron from enterocytes and macrophages into the bloodstream. The dual effect of hepcidin downregulation and ferroportin upregulation significantly enhances iron mobilization from stores.

-

-

Improved Iron Transport: this compound has been shown to increase Total Iron-Binding Capacity (TIBC), which reflects an increase in serum transferrin, the primary iron transport protein in the blood. Transferrin and its receptor (TFRC) are also known HIF target genes.

Quantitative Data from Clinical Studies

Phase 3 clinical trials in Japanese patients with CKD, both on hemodialysis (SYMPHONY HD) and not on dialysis (SYMPHONY ND), have provided robust quantitative data on the effects of this compound on iron metabolism parameters compared to the erythropoiesis-stimulating agent (ESA) darbepoetin alfa (DA).

Table 1: Changes in Iron-Related Parameters in Hemodialysis Patients (SYMPHONY HD Study)

| Parameter | Timepoint | This compound Arm | Darbepoetin Alfa Arm | p-value (vs. DA) |

| Hepcidin (ng/mL) | Week 4 (Median Change) | Decreased | - | 0.0016 |

| Serum Iron (µg/dL) | Week 4 (Median Change) | Increased | - | < 0.0001 |

| TIBC (µg/dL) | Week 4 (Median Change) | Increased | - | < 0.0001 |

| TSAT (%) | Week 4 (Median Change) | Increased | - | 0.0273 |

| Ferritin (ng/mL) | Week 4 (Median Change) | Decreased | - | - |

| Data derived from a post hoc analysis comparing changes from baseline at week 4.[3][4] |

Table 2: Changes in Iron-Related Parameters in Non-Dialysis Patients (SYMPHONY ND Study)

| Parameter | Timepoint | This compound Arm (Mean ± SD) | Darbepoetin Alfa Arm (Mean ± SD) |

| Hepcidin (ng/mL) | Week 24 (Change) | -24.4 ± 39.5 | 1.1 ± 38.0 |

| TIBC (µg/dL) | Week 24 (Change) | 51.5 ± 40.8 | 1.5 ± 27.8 |

| Ferritin (ng/mL) | Week 24 (Change) | -103.5 ± 98.4 | -28.9 ± 77.2 |

| Data represent the mean change from baseline at week 24.[5][6] |

Experimental Protocols and Methodologies

In Vitro EPO Production Assay

This protocol describes a typical cell-based assay to determine the effect of this compound on EPO production.

-

Cell Line: Human hepatoma cells (Hep3B), which are known to produce EPO in response to hypoxia.

-

Cell Culture: Cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, maintained in a standard CO₂ incubator (37°C, 5% CO₂).[7]

-

Experimental Procedure:

-

Hep3B cells are seeded into 96-well plates at a density of 3 x 10⁴ cells/well.

-

After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

A positive control group may be subjected to hypoxic conditions (e.g., 2% O₂) to stimulate maximal EPO production.[7]

-

The plates are incubated for a defined period (e.g., 24 hours).

-

After incubation, the culture supernatant is collected for EPO quantification. The cells are lysed to extract protein for Western blotting (to assess HIF-α stabilization) or RNA for qRT-PCR (to measure EPO mRNA levels).[7]

-

-

Quantification: EPO concentration in the supernatant is measured using a commercially available human EPO Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7]

Caption: Workflow for assessing this compound's effect on EPO production in Hep3B cells.

In Vivo Animal Studies

Preclinical studies have utilized rat models to evaluate the effects of this compound on erythropoiesis and iron metabolism.

-

Normal Rat Model: This model is used to assess the general erythropoietic and iron-mobilizing effects of this compound. Studies have shown that repeated oral doses of this compound induce erythropoiesis while maintaining the hemoglobin content in red blood cells, demonstrating more efficient iron utilization compared to rHuEPO.[2][8] A single dose of this compound resulted in a decrease in hepcidin expression within 24 hours.[2][8]

-

Anemia of Inflammation Rat Model: This model, often induced by agents like peptidoglycan-polysaccharide, mimics the functional iron deficiency seen in chronic inflammatory states. In this model, this compound demonstrated a significant erythropoietic effect, in contrast to rHuEPO, which was less effective.[2][8] This highlights this compound's ability to overcome inflammation-induced blocks in iron mobilization.

Note: Detailed, step-by-step protocols and quantitative data for these preclinical studies are not fully available in the public domain. The findings are based on published summaries of these experiments.

Clinical Trial Protocol (SYMPHONY HD - Abridged)

-

Study Design: A Phase 3, randomized, open-label, active-controlled study in Japanese hemodialysis patients with anemia.[4]

-

Patient Population: Adults on maintenance hemodialysis for at least 12 weeks, with stable hemoglobin (Hb) levels, and adequate iron stores (TSAT >20% or ferritin >75 ng/mL).[4]

-

Intervention: Patients were randomized 1:1 to receive either oral this compound once daily or intravenous darbepoetin alfa (DA) weekly for 24 weeks. Doses were adjusted to maintain Hb within the target range of 10.0 to <12.0 g/dL.[4]

-

Iron Management: Intravenous iron was prohibited during the initial 4 weeks of treatment. It was permitted thereafter if ferritin was ≤100 ng/mL or TSAT was ≤20%.[4]

-

Endpoints: The primary endpoint was the mean Hb level during weeks 20-24. Secondary endpoints included changes in iron-related parameters (hepcidin, serum iron, TIBC, ferritin, TSAT).[4]

-

Laboratory Methods: Standard clinical laboratory procedures were used for all hematological and biochemical assessments.

Caption: Simplified workflow of the SYMPHONY HD Phase 3 clinical trial.

Conclusion for Drug Development Professionals

This compound (enarodustat) demonstrates a dual mechanism of action that addresses two fundamental causes of anemia in CKD: impaired EPO production and disordered iron homeostasis. By stabilizing HIF-2α, this compound orchestrates a coordinated physiological response that increases endogenous EPO and comprehensively improves iron mobilization. Clinical data robustly supports its efficacy in decreasing hepcidin and increasing TIBC and serum iron, translating to effective and sustained hemoglobin control. These attributes position this compound as a significant advancement in anemia management, offering an oral therapeutic option that leverages the body's natural pathways to not only stimulate erythropoiesis but also to ensure the efficient utilization of iron, a critical component for its success.

References

- 1. Hypoxia-Inducible Factor-2α Mediates the Adaptive Increase of Intestinal Ferroportin During Iron Deficiency in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (enarodustat), a hypoxia-inducible factor prolyl hydroxylase inhibitor, improves iron utilization and anemia of inflammation: Comparative study against recombinant erythropoietin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound, an HIF prolyl hydroxylase inhibitor, suppresses renal interstitial fibroblast transformation and expression of fibrosis-related factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

A Technical Guide to Preclinical Studies and In Vitro Models of Enarodustat (JTZ-951)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enarodustat (JTZ-951) is a potent, orally active small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzymes. By inhibiting these enzymes, enarodustat stabilizes HIF-α, a key transcription factor that upregulates the expression of genes involved in erythropoiesis, including erythropoietin (EPO). This mechanism of action provides a therapeutic approach for the treatment of anemia, particularly in the context of chronic kidney disease (CKD). This technical guide provides an in-depth overview of the preclinical studies and in vitro models used to characterize the pharmacology of enarodustat, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action: HIF-PH Inhibition

Under normoxic conditions, HIF-α subunits are hydroxylated by PH enzymes (PHD1, PHD2, and PHD3), leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic states, the activity of PHDs is reduced, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including the EPO gene, to stimulate transcription. Enarodustat mimics a state of hypoxia by competitively inhibiting PH enzymes, thereby stabilizing HIF-α and inducing a physiological erythropoietic response.[1]

Signaling Pathway: HIF-1α Stabilization by Enarodustat (this compound)

Caption: Mechanism of HIF-1α stabilization by this compound.

In Vitro Models

HIF Prolyl Hydroxylase (PHD) Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity of enarodustat on PHD isoforms.

Experimental Protocol:

-

Enzyme and Substrate Preparation: Recombinant human PHD1, PHD2, and PHD3 enzymes are used. A synthetic peptide corresponding to the oxygen-dependent degradation domain of HIF-1α serves as the substrate.

-

Reaction Mixture: The assay is typically performed in a buffer containing the PHD enzyme, the HIF-1α peptide substrate, Fe(II), ascorbate, and 2-oxoglutarate (2-OG).

-

Inhibitor Addition: Enarodustat is dissolved in DMSO and added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of 2-OG and incubated at room temperature.

-

Detection: The hydroxylation of the HIF-1α peptide is quantified. A common method involves the use of a VHL-based capture assay, where a specific antibody recognizes the hydroxylated proline residue. Alternatively, assays measuring the consumption of 2-OG can be employed.[2]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) is calculated from the concentration-response curve.

Quantitative Data:

| Enzyme | Ki (μmol/L) |

| HIF-PH1 | 0.016 |

| HIF-PH2 | 0.061 |

| HIF-PH3 | 0.101 |

Data sourced from Fukui et al., 2019.

EPO Production in Human Hepatocellular Carcinoma (Hep3B) Cells

Objective: To assess the ability of enarodustat to induce EPO production in a cellular context.

Experimental Protocol:

-

Cell Culture: Human Hep3B cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.

-

Cell Seeding: Cells are seeded into multi-well plates (e.g., 96-well) at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of enarodustat or vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated for a specified period, typically 24 hours.[3]

-

Supernatant Collection: After incubation, the cell culture supernatant is collected for EPO measurement.

-

EPO Quantification: The concentration of EPO in the supernatant is determined using a commercially available human EPO ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The half-maximal effective concentration (EC50) for EPO production is calculated from the dose-response curve.

Quantitative Data:

| Parameter | Value (μM) |

| EC50 for EPO release from Hep3B cells | 5.7 |

| IC50 for PHD2 (for comparison) | 0.22 |

Data sourced from Selleck Chemicals product information.[3]

Experimental Workflow: In Vitro EPO Production Assay

Caption: Workflow for assessing this compound induced EPO production in vitro.

Preclinical In Vivo Models

Normal Rat Model

Objective: To evaluate the pharmacodynamic effects of enarodustat on EPO production and hematological parameters in healthy animals.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Acclimation: Animals are acclimated to the facility for at least one week before the experiment.

-

Compound Administration: Enarodustat is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage at various doses.

-

Blood Sampling: Blood samples are collected at specified time points post-dosing for pharmacokinetic and pharmacodynamic analysis.

-

EPO Measurement: Plasma EPO concentrations are measured by ELISA.

-

Hematological Analysis: Red blood cell count, hemoglobin, and hematocrit are measured using an automated hematology analyzer.

Quantitative Data: Dose-Dependent Increase in Hemoglobin in Rats

| Dose (mg/kg, p.o.) | Outcome |

| 1 | Dose-dependent increase in hemoglobin |

| 3 | Dose-dependent increase in hemoglobin |

Data sourced from MedChemExpress product information.[4]

5/6 Nephrectomized Rat Model of Renal Anemia

Objective: To assess the efficacy of enarodustat in a clinically relevant model of anemia associated with chronic kidney disease.

Experimental Protocol:

-

Model Induction: A two-step surgical procedure is performed on male Sprague-Dawley rats.[5]

-

Post-Operative Care: Animals receive appropriate post-operative care, including analgesics.

-

Development of Anemia: The rats are monitored for the development of anemia, which typically occurs a few weeks after the final surgery.[6]

-

Compound Administration: Enarodustat is administered orally once daily for a specified duration (e.g., 4 weeks).

-

Monitoring: Body weight, food consumption, and clinical signs are monitored regularly.

-

Efficacy Endpoints: Blood samples are collected to measure hemoglobin, hematocrit, red blood cell count, and plasma EPO levels.

Quantitative Data: Effects in 5/6 Nephrectomized Rats

| Dose (mg/kg) | Frequency | Observation |

| ≥ 1 | Once daily | Dose-proportional erythropoiesis stimulating effect |

| 3 | Three times/week | Erythropoiesis induction over time |

| 10 | Once a week | Erythropoiesis induction over time |

Data sourced from Fukui et al., 2019.[7]

Experimental Workflow: 5/6 Nephrectomy Rat Model Study

Caption: Workflow for evaluating this compound in a 5/6 nephrectomy rat model.

Effects on Iron Metabolism

Enarodustat has been shown to improve iron utilization. In preclinical models, enarodustat treatment leads to a decrease in hepcidin, a key regulator of iron homeostasis.[8] Reduced hepcidin levels result in increased iron absorption from the gut and mobilization from stores, making it more available for erythropoiesis. Studies in normal rats have demonstrated that enarodustat induces more efficient iron utilization compared to recombinant human erythropoietin.[8]

Vascular Endothelial Growth Factor (VEGF) Signaling

A potential concern with HIF stabilization is the upregulation of VEGF, which could have implications for angiogenesis and tumor growth. Preclinical studies with enarodustat have addressed this. While high doses of enarodustat can lead to an increase in plasma VEGF levels, studies in rats have shown that this does not translate to increased retinal VEGF mRNA levels or changes in retinal vascular permeability.[7] Furthermore, in a colorectal cancer cell-inoculated mouse model, enarodustat did not affect tumor growth despite increasing plasma VEGF.[7]

Conclusion

The preclinical and in vitro data for enarodustat (this compound) demonstrate its potent and selective inhibition of HIF prolyl hydroxylases. This activity effectively translates to the stabilization of HIF-α, leading to increased endogenous EPO production and a robust erythropoietic response in both normal and disease models of renal anemia. The detailed methodologies and quantitative data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this class of compounds. The favorable effects on iron metabolism and the lack of significant adverse effects related to VEGF signaling in preclinical models further support the therapeutic potential of enarodustat for the treatment of anemia in patients with chronic kidney disease.

References

- 1. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Jian-Pi-Yi-Shen Decoction Relieves Renal Anemia in 5/6 Nephrectomized Rats: Production of Erythropoietin via Hypoxia Inducible Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iron-Hepcidin Dysmetabolism, Anemia and Renal Hypoxia, Inflammation and Fibrosis in the Remnant Kidney Rat Model | PLOS One [journals.plos.org]

- 7. ovid.com [ovid.com]

- 8. This compound (enarodustat), a hypoxia-inducible factor prolyl hydroxylase inhibitor, improves iron utilization and anemia of inflammation: Comparative study against recombinant erythropoietin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JTZ-951 (Enarodustat) In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTZ-951, also known as Enarodustat, is a potent and orally active small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. By inhibiting PHD enzymes, this compound stabilizes HIF-α subunits (HIF-1α and HIF-2α), leading to their accumulation and translocation to the nucleus.[1] This mimics a hypoxic state, resulting in the transcriptional activation of HIF target genes, most notably erythropoietin (EPO).[1] The subsequent increase in endogenous EPO production stimulates erythropoiesis, making this compound a promising therapeutic agent for anemia associated with chronic kidney disease (CKD).[2] Furthermore, this compound has been shown to improve iron utilization by decreasing hepcidin levels.[2]

These application notes provide detailed protocols for in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in a rat model of renal anemia.

Mechanism of Action: HIF Stabilization Pathway

Under normoxic (normal oxygen) conditions, PHD enzymes hydroxylate HIF-α subunits, targeting them for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound inhibits PHD activity, preventing HIF-α degradation. The stabilized HIF-α then dimerizes with HIF-β, binds to hypoxia response elements (HREs) on target genes, and initiates transcription of proteins like EPO, which promotes red blood cell production.

Data Presentation

The following tables summarize expected quantitative data from in vivo studies with this compound in a rat model of renal anemia.